
tert-Butyl 2,5-diiodopyridin-3-yl carbonate
Descripción general
Descripción
Tert-Butyl 2,5-diiodopyridin-3-yl carbonate is a chemical compound with the empirical formula C10H11I2NO3 . It has a molecular weight of 447.01 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2,5-diiodopyridin-3-yl carbonate is represented by the SMILES stringCC(C)(C)OC(=O)OC1=CC(=CN=C1I)I . This representation provides a way to describe the structure of a chemical compound in a linear format. Physical And Chemical Properties Analysis
Tert-Butyl 2,5-diiodopyridin-3-yl carbonate is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Solar Cell Enhancements
The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance by increasing the open-circuit potential. This enhancement is attributed to a shift of the TiO2 band edge toward negative potentials and an increase in electron lifetime, which are influenced by 4TBP's effects on the surface charge of TiO2 and its recombination with triiodide in the electrolyte (Boschloo, Häggman, & Hagfeldt, 2006).
Catalytic Synthesis
In the realm of catalytic synthesis, various research efforts have demonstrated the utility of tert-butyl carbonate derivatives. For instance, gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones showcases a mild reaction condition that facilitates the efficient synthesis of cyclic carbonates with variable structures (Buzas & Gagosz, 2006). Moreover, a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water has been developed, offering a switchable synthesis method for pyrroles and their bicyclic analogues, showcasing the versatility of propargyl carbonate derivatives in synthetic chemistry (Qiu, Wang, & Zhu, 2017).
Electrocatalytic Applications
The electrocatalytic reduction of CO2 to formate by an iron Schiff base complex represents another application domain. The complex, under electrochemically reducing conditions, mediates the reductive disproportionation of CO2 to carbon monoxide and carbonate, with formate being the majority product under specific conditions. This process highlights the potential of tert-butyl carbonate derivatives in catalyzing environmentally significant reactions (Nichols, Chatterjee, Sabat, & Machan, 2018).
Organic Synthesis
Tert-Butyl aminocarbonate has been highlighted as a new type of compound useful for acylating amines. Its preparation and reactivity towards amines in both organic and aqueous solutions demonstrate its potential as a versatile reagent in organic synthesis (Harris & Wilson, 1983).
Propiedades
IUPAC Name |
tert-butyl (2,5-diiodopyridin-3-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJULQDZSDXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673879 | |
| Record name | tert-Butyl 2,5-diiodopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,5-diiodopyridin-3-yl carbonate | |
CAS RN |
1138444-30-0 | |
| Record name | 2,5-Diiodo-3-pyridinyl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,5-diiodopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




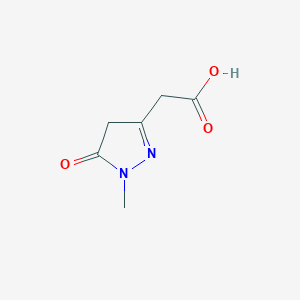
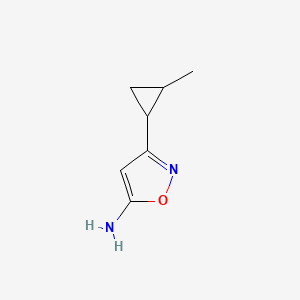
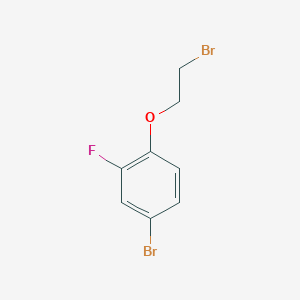

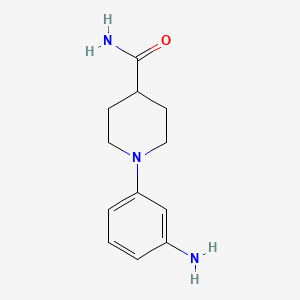
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)
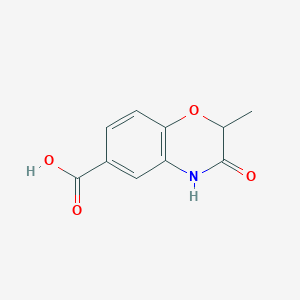
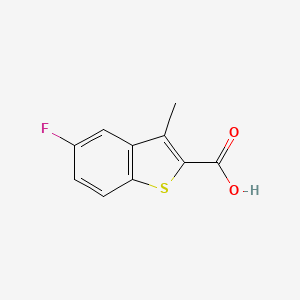
![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
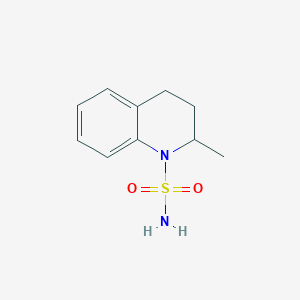
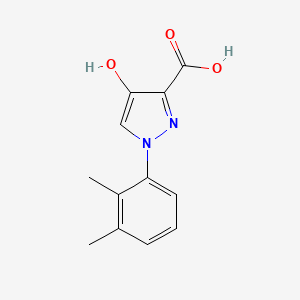
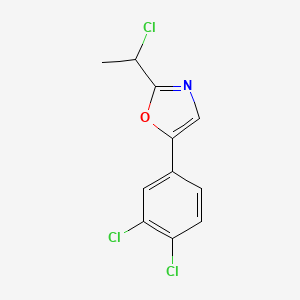
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)